![molecular formula C21H29N5O3 B5222522 N~2~-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinamide](/img/structure/B5222522.png)
N~2~-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinamide, also known as Bz-Nle-L-valinamide- N-(1-methyl-2-pyrrolidinyl)amide (BNIPQ), is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BNIPQ is a peptidomimetic compound that is structurally similar to the natural peptide hormones involved in the regulation of appetite, energy metabolism, and glucose homeostasis.
作用機序
BNIPQ acts as an agonist for the MC4R and CXCR4 receptors, which are involved in the regulation of appetite, energy metabolism, glucose homeostasis, and cancer cell proliferation and migration. BNIPQ binds to these receptors and activates downstream signaling pathways, leading to the physiological and pharmacological effects observed in animal models and in vitro studies.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BNIPQ depend on the receptor it targets and the tissue or organ it acts on. In animal models of obesity and type 2 diabetes, BNIPQ reduces food intake, increases energy expenditure, and improves glucose tolerance by activating the MC4R in the hypothalamus and peripheral tissues. In cancer, BNIPQ inhibits the proliferation and migration of cancer cells by targeting the CXCR4 receptor in various cancer types, including breast cancer, prostate cancer, and pancreatic cancer.
実験室実験の利点と制限
One of the advantages of using BNIPQ in lab experiments is its high potency and selectivity for the MC4R and CXCR4 receptors. This allows for precise targeting of these receptors and minimizes off-target effects. Another advantage is its stability and solubility, which make it suitable for in vitro and in vivo studies. However, one limitation of using BNIPQ is its high cost and limited availability, which may restrict its use in large-scale studies.
将来の方向性
There are several future directions for the research and development of BNIPQ. One direction is to optimize the synthesis method and improve the yield and purity of the final product. Another direction is to investigate the pharmacokinetics and pharmacodynamics of BNIPQ in humans and evaluate its safety and efficacy in clinical trials. Additionally, further studies are needed to explore the potential therapeutic applications of BNIPQ in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Finally, the development of novel analogs and derivatives of BNIPQ may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
合成法
The synthesis of BNIPQ involves several steps, including the protection of the carboxylic acid group of L-valine, the coupling of N-Boc-protected hydroxylamine with the protected L-valine, and the deprotection of the Boc group to obtain the intermediate product. The intermediate product is then coupled with 4-benzyl-1-piperazine carboxylic acid, followed by the removal of the oxazoline protecting group to obtain the final product. The purity of the final product is determined by high-performance liquid chromatography (HPLC) analysis.
科学的研究の応用
BNIPQ has been extensively studied for its potential therapeutic applications in various diseases, including obesity, type 2 diabetes, and cancer. In obesity and type 2 diabetes, BNIPQ acts as an agonist for the melanocortin-4 receptor (MC4R), a G protein-coupled receptor that regulates energy balance and glucose homeostasis. BNIPQ has been shown to reduce food intake, increase energy expenditure, and improve glucose tolerance in animal models of obesity and type 2 diabetes. In cancer, BNIPQ has been shown to inhibit the proliferation and migration of cancer cells by targeting the CXCR4 receptor, a chemokine receptor that plays a critical role in cancer metastasis.
特性
IUPAC Name |
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-2-[(4-benzylpiperazin-1-yl)methyl]-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O3/c1-15(2)19(20(22)27)24-21(28)17-14-29-18(23-17)13-26-10-8-25(9-11-26)12-16-6-4-3-5-7-16/h3-7,14-15,19H,8-13H2,1-2H3,(H2,22,27)(H,24,28)/t19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVFGVIACZFXNM-IBGZPJMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1=COC(=N1)CN2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)C1=COC(=N1)CN2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-(4-fluorophenyl)-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5222445.png)
![methyl 3-{[(4-isopropylphenyl)sulfonyl]amino}benzoate](/img/structure/B5222452.png)
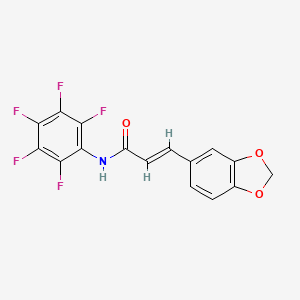
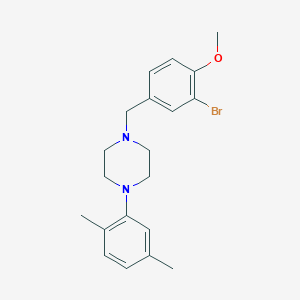
![2-(5-chloro-2-nitrophenyl)-4-phenyl-5-[4-(phenylthio)phenyl]-1H-imidazole](/img/structure/B5222475.png)
![5-methyl-7-(3-methyl-2-thienyl)-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5222477.png)
![N-benzyl-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5222484.png)
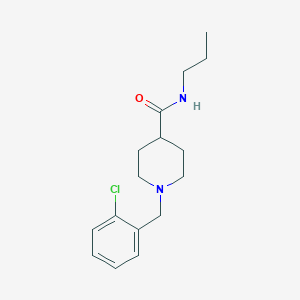
![N-(4-acetylphenyl)-2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5222497.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-isobutyl-8-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5222509.png)
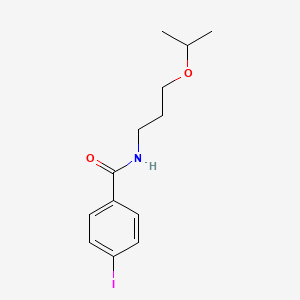
![methyl 2-methyl-3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B5222525.png)
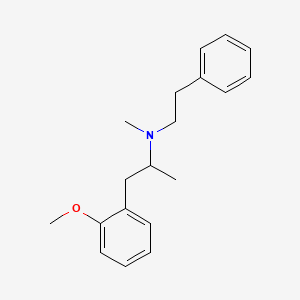
![N-(3,4-dimethylphenyl)-3-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5222539.png)